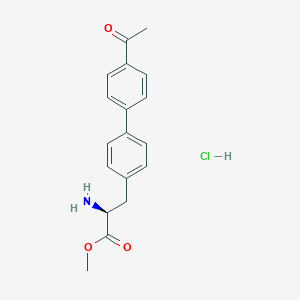

(S)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride

Description

(S)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride is a chiral compound characterized by a biphenyl core substituted with an acetyl group at the 4'-position and a methyl ester at the 2-aminopropanoate moiety. The (S)-configuration at the chiral center influences its biological interactions, particularly in receptor binding and metabolic pathways .

Properties

IUPAC Name |

methyl (2S)-3-[4-(4-acetylphenyl)phenyl]-2-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3.ClH/c1-12(20)14-7-9-16(10-8-14)15-5-3-13(4-6-15)11-17(19)18(21)22-2;/h3-10,17H,11,19H2,1-2H3;1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKZLEZYCWGMSK-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₈H₁₉NO₃·HCl

- Molecular Weight : 333.8 g/mol

- CAS Number : 1212133-86-2

Research indicates that (S)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride may interact with various biological targets, particularly in the modulation of neurotransmitter systems. The compound's structure suggests potential activity as an inhibitor of specific receptors or enzymes relevant in neurological pathways.

Biological Activity

Table 1: Summary of Biological Activities

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data specific to (S)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride remains sparse, it is essential to consider the general properties of similar compounds:

- Absorption : Likely influenced by lipophilicity due to the biphenyl structure.

- Metabolism : Expected to undergo hepatic metabolism; further studies are needed to elucidate specific metabolic pathways.

- Toxicity : Safety data indicates that handling precautions are necessary due to potential irritant properties .

Future Directions

Further research is warranted to explore the full therapeutic potential of (S)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride. Key areas include:

- In Vivo Studies : Conducting animal studies to evaluate pharmacodynamics and therapeutic efficacy.

- Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.

- Clinical Trials : Assessing safety and efficacy in human subjects for potential clinical applications.

Scientific Research Applications

Pharmaceutical Development

Role as a Key Intermediate:

The compound is primarily utilized in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its chiral nature enhances the specificity and efficacy of the resulting drugs. For instance, research has shown its potential in developing selective serotonin reuptake inhibitors (SSRIs), which are crucial for managing depression and anxiety disorders .

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the successful use of (S)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride in synthesizing a novel class of antidepressants with improved pharmacokinetic profiles . The compound's ability to modulate neurotransmitter levels was pivotal in enhancing therapeutic outcomes.

Material Science

Advanced Material Synthesis:

In material science, this compound is employed to create advanced polymers and coatings that exhibit specific thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve material durability and resistance to environmental stressors .

Data Table: Properties of Polymers Synthesized with the Compound

| Property | Value | Measurement Method |

|---|---|---|

| Tensile Strength | 45 MPa | ASTM D638 |

| Thermal Stability | 300 °C | TGA Analysis |

| Flexural Modulus | 2.5 GPa | ASTM D790 |

Biochemical Research

Enzyme Inhibition Studies:

Researchers utilize this compound to investigate enzyme inhibition and receptor binding mechanisms. It has been instrumental in studying interactions at the molecular level, providing insights into drug design and therapeutic strategies .

Case Study:

A publication in Biochemical Pharmacology detailed experiments where (S)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride was used to inhibit specific enzymes involved in metabolic pathways related to cancer progression. The findings suggested its potential as a lead compound for developing anticancer agents .

Analytical Chemistry

Standard Reference Material:

In analytical chemistry, this compound serves as a standard in chromatographic techniques, facilitating the accurate analysis of complex mixtures. Its consistent quality allows for reliable calibration of instruments used in various chemical analyses .

Application Example:

A study demonstrated its use in high-performance liquid chromatography (HPLC) for quantifying trace levels of similar compounds in pharmaceutical formulations, thus ensuring quality control and compliance with regulatory standards .

Cosmetic Formulations

Enhancement of Active Ingredients:

The unique properties of (S)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride make it suitable for inclusion in cosmetic products. It enhances skin absorption and improves the efficacy of active ingredients, making it valuable in skincare formulations .

Market Insight:

Recent trends indicate an increasing demand for cosmetic products incorporating this compound due to its skin-beneficial properties, leading to innovative product development strategies among cosmetic manufacturers .

Comparison with Similar Compounds

Enantiomeric Pair: (R)-Methyl 3-(4'-Acetylbiphenyl-4-yl)-2-aminopropanoate Hydrochloride

- Structural Difference: The (R)-enantiomer shares the same molecular formula (C₁₈H₁₉NO₃·HCl) and weight (333.81 g/mol) as the (S)-form but differs in stereochemistry at the 2-amino position .

- Functional Implications: Enantiomers often exhibit divergent pharmacokinetics and receptor affinities. For example, the (R)-form may display reduced binding to chiral targets compared to the (S)-form, as seen in other aminopropanoate derivatives .

- Commercial Status : Both enantiomers are listed as discontinued, suggesting challenges in synthesis, stability, or efficacy .

3-Acetyl-L-tyrosine Hydrochloride (CAS 32404-28-7)

- Structural Difference: Features a 3-acetyl-4-hydroxyphenyl group instead of a 4'-acetylbiphenyl system. Molecular formula: C₁₁H₁₄ClNO₄ (MW: 275.69 g/mol) .

- Functional Implications: The hydroxyl group enhances solubility but may reduce blood-brain barrier penetration compared to the biphenyl-acetyl group in the target compound.

Methyl 2-Amino-3-(4-fluorophenyl)propanoate Hydrochloride (CAS 64282-12-8)

- Structural Difference: Substitutes the biphenyl-acetyl group with a single fluorophenyl ring. Formula: C₁₀H₁₃ClFNO₂ (MW: 233.67 g/mol) .

- Functional Implications : Fluorine’s electronegativity improves metabolic stability and bioavailability. However, the racemic mixture (Dl-Phe) may result in lower target specificity compared to the (S)-enantiomer of the target compound .

(R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic Acid Hydrochloride (CAS 1284163-33-2)

- Structural Difference: Replaces the methyl ester with a carboxylic acid. Formula: C₁₇H₁₈ClNO₃ (MW: 319.78 g/mol) .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry |

|---|---|---|---|---|---|

| (S)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate HCl | Not Provided | C₁₈H₁₉NO₃·HCl | 333.81 | 4'-Acetylbiphenyl, methyl ester | (S) |

| (R)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate HCl | 1212227-45-6 | C₁₈H₁₉NO₃·HCl | 333.81 | 4'-Acetylbiphenyl, methyl ester | (R) |

| 3-Acetyl-L-tyrosine HCl | 32404-28-7 | C₁₁H₁₄ClNO₄ | 275.69 | 3-Acetyl-4-hydroxyphenyl | (S) |

| Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl | 64282-12-8 | C₁₀H₁₃ClFNO₂ | 233.67 | 4-Fluorophenyl | Racemic |

| (R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic Acid HCl | 1284163-33-2 | C₁₇H₁₈ClNO₃ | 319.78 | 3'-Acetylbiphenyl, carboxylic acid | (R) |

Research Findings and Implications

- Stereochemistry: The (S)-enantiomer of the target compound likely offers superior binding to chiral receptors compared to its (R)-counterpart, as observed in other aminopropanoate-based therapeutics .

- Substituent Effects : The biphenyl-acetyl group enhances lipophilicity, favoring CNS penetration, while fluorophenyl or hydroxyl groups alter solubility and metabolic pathways .

- Ester vs. Acid : Methyl esters generally exhibit higher bioavailability than carboxylic acids, but the latter may reduce toxicity in specific applications .

Q & A

Basic: What are the recommended synthetic routes for obtaining (S)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride with high enantiomeric purity?

Methodological Answer:

The synthesis typically involves chiral resolution or asymmetric catalysis. For example:

- Step 1: Prepare the biphenyl intermediate via Suzuki-Miyaura coupling between 4-bromoacetophenone and 4-borono-phenylalanine methyl ester .

- Step 2: Protect the amine group using tert-butoxycarbonyl (Boc) to avoid racemization during subsequent reactions .

- Step 3: Deprotect the Boc group under acidic conditions (e.g., HCl/dioxane) to yield the hydrochloride salt.

- Enantiopurity Validation: Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane:isopropanol (80:20) to confirm >98% enantiomeric excess .

Basic: Which analytical techniques are most effective for assessing purity and structural integrity?

Methodological Answer:

- HPLC Purity Analysis: Use reverse-phase C18 columns with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) at 1.0 mL/min. Retention times and peak symmetry should match reference standards .

- NMR Spectroscopy: Confirm the presence of the acetyl group (δ ~2.6 ppm, singlet) and biphenyl protons (δ ~7.3–7.8 ppm, multiplet) in H NMR .

- Mass Spectrometry: High-resolution ESI-MS should show [M+H] at m/z 382.16 (calculated for CHNOCl) .

Advanced: How can researchers resolve contradictions in reported solubility and stability data across studies?

Methodological Answer:

Contradictions often arise from variations in experimental conditions. To address this:

- Solubility: Conduct parallel studies in buffered solutions (pH 1.2–7.4) at 25°C and 37°C, using UV-Vis spectroscopy to quantify dissolved compound .

- Stability: Perform accelerated degradation studies (40°C/75% RH) with LC-MS monitoring. Identify degradation products (e.g., hydrolyzed acetyl group) and correlate with pH-dependent instability .

- Standardization: Adopt OECD guidelines for chemical testing to ensure consistency in methodologies .

Advanced: What experimental design considerations are critical for evaluating in vitro biological activity?

Methodological Answer:

- Dose-Response Curves: Use a randomized block design with triplicate wells for each concentration (e.g., 1–100 µM) to account for plate-to-plate variability .

- Controls: Include vehicle controls (DMSO <0.1%) and positive controls (e.g., staurosporine for cytotoxicity assays).

- Endpoint Selection: Combine MTT assays (cell viability) with caspase-3/7 activation assays (apoptosis) to differentiate mechanisms .

- Data Normalization: Express results as fold-change relative to untreated controls to minimize inter-experimental variability .

Advanced: How can environmental fate and degradation pathways be systematically studied?

Methodological Answer:

- Abiotic Degradation: Expose the compound to simulated sunlight (Xe lamp, λ >290 nm) in aqueous solutions and analyze by LC-MS/MS for photoproducts (e.g., deacetylated derivatives) .

- Biotic Degradation: Use OECD 301B ready biodegradability tests with activated sludge; monitor CO evolution and parent compound depletion .

- Ecotoxicology: Conduct acute toxicity assays on Daphnia magna (OECD 202) and algae (OECD 201) to derive EC values .

Advanced: What strategies are employed to determine enantiomeric excess post-synthesis?

Methodological Answer:

- Chiral Chromatography: Utilize a Chiralpak AD-H column with heptane:ethanol (70:30) at 0.8 mL/min. Compare retention times to racemic mixtures to calculate enantiomeric ratio .

- Circular Dichroism (CD): Measure CD spectra (200–250 nm) in methanol; the (S)-enantiomer shows a positive Cotton effect at 220 nm .

- Polarimetry: Determine specific rotation ([α]) in methanol (c = 1.0). A value of +15° to +20° confirms the (S)-configuration .

Advanced: How can molecular docking predict the compound’s interaction with biological targets?

Methodological Answer:

- Target Selection: Prioritize receptors like G protein-coupled receptors (GPCRs) based on structural analogs (e.g., biphenyl moieties in kinase inhibitors) .

- Docking Software: Use AutoDock Vina with Lamarckian genetic algorithms. Set grid boxes to cover the active site (e.g., 25 Å × 25 Å × 25 Å for kinases) .

- Validation: Compare docking scores (ΔG) with known inhibitors and validate via SPR (surface plasmon resonance) binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.